![molecular formula C16H17ClN4O2 B2356401 2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide CAS No. 1436116-11-8](/img/structure/B2356401.png)
2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloropyridine-4-carboxylic acid with 3-(dimethylcarbamoylamino)benzylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[[3-(methylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide
- 2-Chloro-N-[[3-(ethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide
- 2-Chloro-N-[[3-(propylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide
Uniqueness
2-Chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide is unique due to the presence of the dimethylcarbamoylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable molecule for specific research applications.
Properties
IUPAC Name |
2-chloro-N-[[3-(dimethylcarbamoylamino)phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-21(2)16(23)20-13-5-3-4-11(8-13)10-19-15(22)12-6-7-18-14(17)9-12/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZDRECCECEXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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